l-Arctigenin

Inflammatory Bowel Disease Colitis NF-κB

l‑Arctigenin (also designated (−)-arctigenin or simply arctigenin) is a naturally occurring dibenzylbutyrolactone lignan and the aglycone of arctiin, co‑occurring in Arctium lappa L. (burdock) and other Asteraceae species.

Molecular Formula C21H24O6
Molecular Weight 372.4 g/mol
Cat. No. B12824909
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namel-Arctigenin
Molecular FormulaC21H24O6
Molecular Weight372.4 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)CC2COC(=O)C2CC3=CC(=C(C=C3)O)OC)OC
InChIInChI=1S/C21H24O6/c1-24-18-7-5-13(11-20(18)26-3)8-15-12-27-21(23)16(15)9-14-4-6-17(22)19(10-14)25-2/h4-7,10-11,15-16,22H,8-9,12H2,1-3H3
InChIKeyNQWVSMVXKMHKTF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





l‑Arctigenin – A Purchaser’s Baseline Profile of the Dibenzylbutyrolactone Lignan


l‑Arctigenin (also designated (−)-arctigenin or simply arctigenin) is a naturally occurring dibenzylbutyrolactone lignan and the aglycone of arctiin, co‑occurring in Arctium lappa L. (burdock) and other Asteraceae species. It is listed alongside arctiin as a chemical marker for Fructus Arctii in the Chinese Pharmacopoeia [1]. Unlike its glycoside precursor, l‑arctigenin exhibits the (2R,3R)‑absolute configuration, which is essential for its biological activity; the (+)-enantiomer lacks the antiausterity effect against cancer cells [2]. The compound is a multifunctional small molecule (C₂₁H₂₄O₆, MW 372.4) with reported activities spanning anti‑inflammatory, anticancer, antiviral, neuroprotective, and metabolic regulation pathways [3].

Why Arctigenin Cannot Be Interchanged with Arctiin or Other In‑Class Lignans


Despite sharing a dibenzylbutyrolactone scaffold, l‑arctigenin is not functionally interchangeable with its glycoside arctiin or related lignans such as matairesinol and trachelogenin. Head‑to‑head studies demonstrate that arctigenin, but not arctiin, attenuates DSS‑induced colitis in mice and suppresses NF‑κB/MAPK pathway activation in colonic tissue; arctiin shows no significant protective effect in this model [1]. In NF‑κB‑driven iNOS induction, arctigenin is >5,000‑fold more potent than the structurally analogous demethyltraxillagenin [2]. Furthermore, only the (−)-enantiomer of arctigenin suppresses Akt activation under nutrient‑deprived conditions, meaning that racemic or (+)-arctigenin preparations lack this antiausterity activity [3]. These steep structure‑activity gradients mean that substituting arctigenin with arctiin, racemic mixtures, or non‑arctigenin lignans can result in complete loss of the desired pharmacology, undermining experimental reproducibility and batch‑to‑batch consistency in procurement.

Quantitative Differentiation Table: l‑Arctigenin Versus Arctiin, Matairesinol, Trachelogenin & Demethyltraxillagenin


Colitis Protection: Arctigenin vs. Arctiin (DSS Mouse Model, Head‑to‑Head)

In a dextran sulfate sodium (DSS)-induced colitis mouse model, arctigenin but not its glycoside arctiin attenuated body weight loss, disease activity index (DAI), and histological colon damage. Arctigenin at 25 and 50 mg/kg (p.o.) significantly reduced DAI scores and colonic myeloperoxidase activity, whereas arctiin at equimolar doses produced no significant protection [1]. The efficacy of arctigenin was comparable to or even superior to that of the positive control mesalazine (100 mg/kg) [1]. Mechanistically, arctigenin down‑regulated TNF‑α, IL‑6, MIP‑2, MCP‑1, MAdCAM‑1, ICAM‑1 and VCAM‑1 at both protein and mRNA levels, while arctiin did not [1].

Inflammatory Bowel Disease Colitis NF-κB

NF-κB/iNOS Inhibition Potency: Arctigenin vs. Demethyltraxillagenin (RAW264.7 Macrophages)

In LPS‑stimulated RAW264.7 murine macrophages, arctigenin inhibited iNOS induction with an IC₅₀ < 0.01 µM (i.e., < 10 nM), whereas the structurally related lignan demethyltraxillagenin required approximately 50 µM to achieve similar inhibition [1]. This represents an approximately >5,000‑fold difference in potency. Arctigenin at 0.01–1 µM achieved 80–90% inhibition of iNOS mRNA expression, while demethyltraxillagenin required 50–100 µM to reach comparable suppression [1]. Arctigenin also completely blocked LPS‑induced NF‑κB nuclear translocation and I‑κBα phosphorylation at 1 µM, whereas demethyltraxillagenin was less active [1].

Inflammation iNOS NF-κB Macrophage

Enantiomer‑Dependent Antiausterity Activity: (−)-Arctigenin vs. (+)-Arctigenin (PANC‑1 Cells)

Under nutrient‑deprived conditions (mimicking the tumor microenvironment), (−)-arctigenin (the naturally occurring l‑enantiomer) exhibited preferential cytotoxicity against human pancreatic cancer PANC‑1 cells with a PC₅₀ of 0.80 µM [1]. Only the (−)-enantiomer strongly suppressed Akt activation, a key survival pathway under nutrient starvation; the (+)-enantiomer did not [2]. Synthetic mono‑, di‑, and tri‑ethoxy derivatives showed PC₅₀ values ranging from 0.49 to 0.78 µM, which were comparable to or slightly more potent than (−)-arctigenin [1], but the (+)-form remained inactive [2].

Cancer Antiausterity Enantioselectivity Pancreatic Cancer

Neuroprotection via AMPA/KA Receptor Inhibition: Arctigenin vs. Trachelogenin vs. Matairesinol (Ex Vivo Rat Brain Slices)

In ex vivo rat brain slices, arctigenin (1–40 µM) caused a significant, dose‑dependent decrease in the amplitude of hippocampal population spikes (POPS) and the slope of excitatory postsynaptic potentials (EPSPs) in the CA1 region, mediated via AMPA/KA‑type glutamate receptor inhibition [1]. Trachelogenin was comparably effective at lower concentrations (0.5–20 µM), exhibiting higher potency than arctigenin [1]. In contrast, matairesinol (1 and 10 µM) decreased EPSP slope but had no significant effect on POPS amplitude, indicating a qualitatively distinct neurophysiological profile [1]. In the somatosensory cortex, arctigenin (10 and 20 µM) and trachelogenin (10 µM) significantly decreased evoked potential amplitude, whereas matairesinol showed no significant effect [1].

Neuroprotection Glutamate Receptor AMPA Kainate

Pharmacokinetic Differentiation: Absolute Bioavailability and Derivatization Potential

Arctigenin exhibits rapid absorption (tₘₐₓ < 1 h) and unusually high absolute bioavailability (>100% in rats and beagle dogs) following oral and hypodermic administration, with a short elimination half‑life (t₁/₂ < 2 h) [1]. Its valine ester prodrug (ARG‑V) demonstrates substantially improved pharmacokinetics: the relative oral bioavailability of ARG‑V compared to arctigenin is 664.7%, 741.5%, and 812.9% at three dose levels, with a tumor inhibitory rate of 69.2% in vivo [2]. In liver microsome stability assays, the percentage of arctigenin remaining after 90 min varied dramatically across species: human (62 ± 6.36%), beagle dog (25.9 ± 3.24%), rat (15.7 ± 9%), and monkey (3.69 ± 0.12%), indicating that hepatic metabolism is highly species‑dependent and that arctigenin is relatively stable in human microsomes compared to preclinical species [1].

Pharmacokinetics Bioavailability Drug Delivery Prodrug

Wnt/β‑Catenin Pathway Suppression: Arctigenin vs. Arctiin and Matairesinol

Among three structurally similar lignans (arctigenin, arctiin, and matairesinol), arctigenin most significantly affected Wnt/β‑catenin signaling in cancer cells [1]. Arctigenin reduced β‑catenin protein levels by inducing its phosphorylation and subsequent degradation, and decreased expression of β‑catenin/TCF downstream target genes CCND1 (cyclin D1), survivin, and CTNNB1, leading to apoptosis induction [1]. Arctiin and matairesinol, despite sharing the dibenzylbutyrolactone core, showed markedly weaker effects on the Wnt/β‑catenin axis [1].

Wnt Signaling β-Catenin Cancer Lignan Comparison

Highest‑Value Application Scenarios for l‑Arctigenin Based on Verified Differentiated Evidence


Inflammatory Bowel Disease (IBD) and Colitis‑Associated Cancer Research

l‑Arctigenin is the only active lignan component from Arctium lappa for attenuating DSS‑induced colitis, as demonstrated by direct head‑to‑head comparison with arctiin [1]. Its efficacy is comparable or superior to mesalazine, the first‑line clinical agent [1], making it a high‑priority procurement for preclinical IBD efficacy studies, particularly in programs exploring NF‑κB/MAPK pathway suppression or NLRP3 inflammasome inhibition in colonic macrophages [2].

Antiausterity‑Based Pancreatic Cancer Drug Discovery

Only the (−)-enantiomer of arctigenin (PC₅₀ = 0.80 µM against PANC‑1 under nutrient‑deprived conditions) suppresses Akt activation in the tumor microenvironment [1], while the (+)-enantiomer is inactive. Synthetic ethoxy derivatives achieve PC₅₀ values as low as 0.49 µM and demonstrate in vivo antitumor activity in xenograft models [1]. Procurement of enantiomerically pure (−)-arctigenin with verified (2R,3R) configuration is essential for antiausterity drug discovery and SAR programs.

Pharmacokinetic and Prodrug Development Studies

Arctigenin’s unusually high absolute bioavailability (>100%) and rapid absorption (tₘₐₓ < 1 h) [1], combined with the availability of the valine ester prodrug ARG‑V showing 5‑ to 7‑fold enhanced exposure [2], position it as an ideal scaffold for oral prodrug design and formulation optimization. The species‑dependent microsomal stability ranking (human 62% > dog 25.9% > rat 15.7% > monkey 3.69% remaining at 90 min) [1] further informs selection of appropriate preclinical species for ADME/PK studies.

Glutamate Excitotoxicity and Neuroprotection Studies

Arctigenin’s distinct AMPA/KA receptor inhibition profile, characterized by dose‑dependent suppression of hippocampal POPS and EPSP (1–40 µM) and cortical evoked potentials, differentiates it from matairesinol which lacks these effects [1]. For neuroscience programs targeting ischemic stroke, epilepsy, or chemotherapy‑induced neurotoxicity, arctigenin provides a well‑defined pharmacological tool for modulating glutamatergic transmission, with documented protection against ferroptosis in neuronal cells at nanomolar concentrations [2].

Quote Request

Request a Quote for l-Arctigenin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.